2-(3-Chlorophenyl)-3-(dimethylamino)prop-2-enal
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Overview
Description
2-(3-Chlorophenyl)-3-(dimethylamino)prop-2-enal is an organic compound that features a chlorinated phenyl group and a dimethylamino group attached to a prop-2-enal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3-(dimethylamino)prop-2-enal typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and dimethylamine.
Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with dimethylamine in the presence of a base such as sodium hydroxide to form the intermediate compound.
Aldol Condensation: The intermediate compound then undergoes an aldol condensation reaction to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the condensation reactions.
Catalysts: Employing specific catalysts to increase the yield and efficiency of the reactions.
Purification: Implementing purification techniques such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-3-(dimethylamino)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-3-(dimethylamino)prop-2-enal has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-3-(dimethylamino)prop-2-enal involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways related to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-3-(methylamino)prop-2-enal: Similar structure but with a methylamino group instead of a dimethylamino group.
2-(3-Chlorophenyl)-3-(ethylamino)prop-2-enal: Similar structure but with an ethylamino group.
Uniqueness
2-(3-Chlorophenyl)-3-(dimethylamino)prop-2-enal is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(3-chlorophenyl)-3-(dimethylamino)prop-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-4-3-5-11(12)6-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPLFRPOVQSMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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